1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone
Description
1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring substituted with a methoxyphenyl group and a dimethyl group, as well as a piperidine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C21H28N2O2/c1-15-9-11-22(12-10-15)14-21(24)20-13-16(2)23(17(20)3)18-5-7-19(25-4)8-6-18/h5-8,13,15H,9-12,14H2,1-4H3 |
InChI Key |
XBPRYEAHZAXLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C |
solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with 2,5-dimethyl-1H-pyrrole-3-carboxaldehyde to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrrole derivative. The final step involves the alkylation of the pyrrole derivative with 4-methylpiperidine in the presence of a suitable base to obtain the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halides or amines to form substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:
1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBOXALDEHYDE: This compound is a precursor in the synthesis of the target compound and shares a similar pyrrole core structure.
4-METHOXYPHENYLHYDRAZINE: Another precursor used in the synthesis, it contains the methoxyphenyl group that is also present in the target compound.
4-METHYLPIPERIDINE: This compound is used in the final alkylation step and contributes the piperidine ring to the target compound.
The uniqueness of 1-[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
